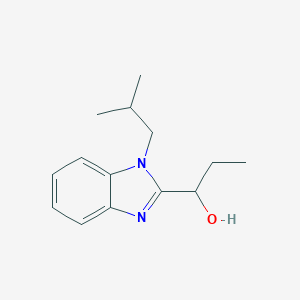
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol, also known as IBP, is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its biological activity. In
Applications De Recherche Scientifique
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Mécanisme D'action
The mechanism of action of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is not fully understood. However, it has been proposed that 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol inhibits the activity of certain enzymes that are involved in viral replication and cancer cell growth. 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and reduce the activation of immune cells. 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has also been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In addition, 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol has been found to have antioxidant properties and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for drug development. However, one limitation of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. In addition, further research is needed to fully understand the mechanism of action of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol and its potential side effects.
Orientations Futures
Future research on 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol could focus on its potential use as a therapeutic agent in specific diseases, such as cancer and viral infections. Studies could also investigate the development of more soluble derivatives of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol that could be used in lab experiments. In addition, further research is needed to fully understand the mechanism of action of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol and its potential side effects. Overall, 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is a promising compound with potential applications in scientific research and drug development.
Méthodes De Synthèse
The synthesis of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol involves the reaction of 1-(2-bromoethyl)-2-isobutylbenzimidazole with 1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions and the product is purified by column chromatography. The yield of 1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol is typically around 50-60%.
Propriétés
Nom du produit |
1-(1-isobutyl-1H-benzimidazol-2-yl)-1-propanol |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C14H20N2O/c1-4-13(17)14-15-11-7-5-6-8-12(11)16(14)9-10(2)3/h5-8,10,13,17H,4,9H2,1-3H3 |
Clé InChI |
BFHBHANBTOZKHS-UHFFFAOYSA-N |
SMILES |
CCC(C1=NC2=CC=CC=C2N1CC(C)C)O |
SMILES canonique |
CCC(C1=NC2=CC=CC=C2N1CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



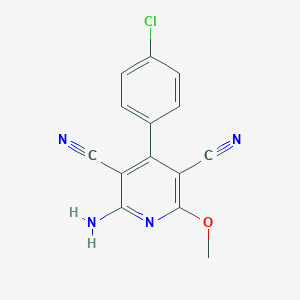
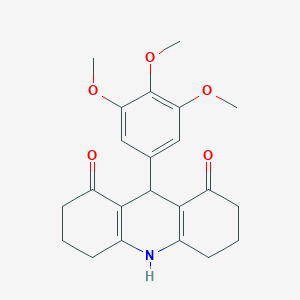
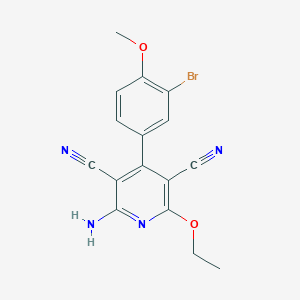
![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
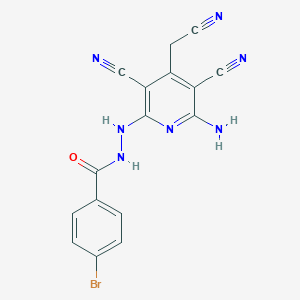
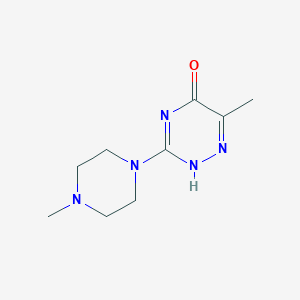
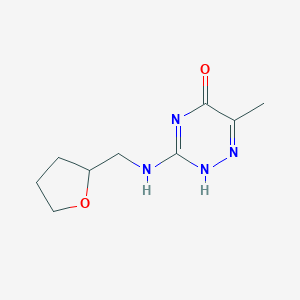
![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)
![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
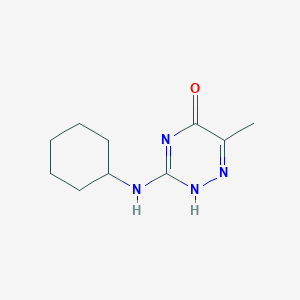
![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)
![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)
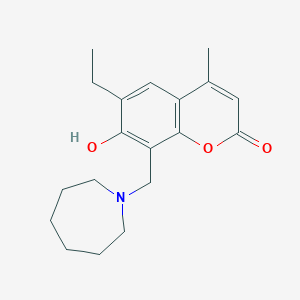
![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)